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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

Introduction

SAR103168, chemically identified as 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-
dicholophenyl)-pyridol[2,3-d]pyrimidin-7-yl]-3'-tert-butylurea, is a novel, multi-targeted tyrosine
kinase inhibitor that has been investigated for its therapeutic potential in myeloid leukemias,
particularly acute myeloid leukemia (AML).[1] Preclinical studies revealed potent anti-leukemic
activity through the inhibition of critical signaling pathways involved in cell proliferation and
survival.[1][2] Despite promising in vitro and in vivo data, its clinical development was halted
due to an unpredictable pharmacokinetic profile observed in a Phase | trial.[1][3][4] This
document provides a comprehensive technical guide on the core research surrounding
SAR103168 in AML, detailing its mechanism of action, preclinical efficacy, clinical trial design,
and associated experimental protocols.

Mechanism of Action

SAR103168 functions as a broad-spectrum tyrosine kinase inhibitor. Its anti-leukemic effects
are attributed to the simultaneous suppression of multiple signaling cascades crucial for the
growth and survival of cancer cells.

Key Molecular Targets:

e Src Kinase Family: SAR103168 is a highly potent inhibitor of the entire Src kinase family
(e.g., Src, Lyn).[2][5]
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» BCR-ADbI Kinase: The inhibitor also targets the BCR-AbI fusion protein, relevant in certain
leukemias.[1][2]

» Angiogenic Receptor Tyrosine Kinases (RTKs): It demonstrates significant inhibitory activity
against a range of RTKs involved in angiogenesis and cell growth, including:

o

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2)[1][2]

o

Platelet-Derived Growth Factor Receptor (PDGFR)[1][2]

[¢]

Fibroblast Growth Factor Receptors (FGFR1, FGFR3)[2][5]

[¢]

Tie2[1][2]

o

Epidermal Growth Factor Receptor (EGFR)[1][2]

By inhibiting these kinases, SAR103168 effectively blocks several downstream signaling
pathways. Notably, it inhibits the phosphorylation of STAT5 and key components of the MAPK
pathway (JNK, MAPK), which are critical for leukemic cell proliferation and survival.[2][5]
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SAR103168 inhibits multiple kinases to block pro-survival pathways.
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Quantitative Data Presentation
Preclinical Efficacy

The preclinical assessment of SAR103168 demonstrated significant anti-leukemic activity
across various models.

Table 1: In Vitro Kinase Inhibitory Activity

. IC50 Value ATP
Target Kinase ) Notes Source
(nM) Concentration

| Src Kinase | 0.65 £ 0.02 | 100 uM | Targets auto-phosphorylation of the kinase domain. |[2][4]
[511

Table 2: Preclinical Anti-Leukemic Activity of SAR103168

Model System Key Findings Source

Inhibited proliferation and
. induced apoptosis at
AML & CML Cell Lines [1][2]
nanomolar IC50

concentrations.

. ) >85% of 29 patient samples
Primary AML Patient Samples - [1][2]16]
were sensitive.

Effective in 50% of samples

High-Risk AML Patient with chromosome 7
iy [21[5][6]
Samples abnormalities or complex
rearrangements.

| FLT3 Status | Anti-proliferative activity was independent of FLT3 expression. [[2][5] |

Table 3: In Vivo Efficacy in AML Xenograft Models
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Animal Model AML Cell Lines Treatment Outcome Source
Impaired
KG1, EOL-1, tumor growth
. . SAR103168 (IV .
SCID Mice Kasumi-1, and induced [2][5]
or Oral)
CTVvli tumor
regression.

| SCID Mice | AML and CML models | SAR103168 + Cytarabine | Showed synergistic anti-
tumor activity. |[2][5] |

Clinical Trial Data

A Phase | clinical trial (NCT00981240) was conducted to evaluate SAR103168 in human
subjects.

Table 4: Phase | Clinical Trial (NCT00981240) Key Parameters
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Parameter Description Source

A Dose Escalation Safety
Official Title and Pharmacokinetic [7]
Study of SAR103168...

29 patients with
refractory/relapsed acute
Patient Population leukemias or high-risk [3]
myelodysplastic syndromes
(MDS).

] Open-label, dose-escalation,
Study Design ] [1]
multi-center study.

Intravenous (1V) infusion over
) ) 1 hour, once daily for 5
Dosing Regimen ) [11[7]
consecutive days, repeated

every 2 weeks.

1. Determine the Maximum
Tolerated Dose (MTD) and

Primary Objectives Dose-Limiting Toxicities [1][7]
(DLTs). 2. Evaluate the

pharmacokinetic (PK) profile.

| Secondary Objectives| Evaluate safety, preliminary anti-leukemia activity, and metabolic
pathways. |[1][7] |

Table 5: Pharmacokinetic and Clinical Outcome of Phase | Trial
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Parameter Finding

Plasma Cmax

occurred at the end
Pharmacokinetics of infusion,
followed by a

biphasic decline.

Notes Source

Mean half-life of

[113]

approx. 3-5 hours.

Unpredictable
PK Variabilit relationship between
ariabili
d drug dose and plasma

exposure.

[1]14]

No clear clinical
o ] benefit was
Clinical Efficacy o
demonstrated within

the tested dose range.

Doses may have been
sub-therapeutic
[1]

compared to

preclinical models.

| Study Outcome | The study was discontinued by the sponsor before the MTD was reached. |

Discontinuation was due to PK unpredictability, not safety concerns. |[3][4] |

Experimental Protocols

Protocol 1: Phase I Clinical Trial Methodology

(NCT00981240)

This protocol outlines the key procedures followed during the Phase | clinical trial of

SAR103168.

1. Drug Formulation and Administration:

e The drug was supplied as a concentrate for solution for infusion in vials containing 60 mg of
SAR103168 in 3 mL of a Solutol® HS15/Ethanol 75/25 (w/w) mixture.[1]

e The formulated drug was administered as an intravenous infusion over one hour daily for five

consecutive days. This 5-day treatment constituted one course, which was repeated every

two weeks.[1]
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. Dose Escalation:
The starting dose was 1.2 mg/m?/day.[7]

The dose was escalated in new cohorts of 3 to 6 patients based on toxicities observed
during the first cycle. The escalation was planned to continue until the MTD was determined.

[7]
. Pharmacokinetic (PK) Analysis:

Sample Collection: Blood samples were collected at pre-dose and at multiple time points
post-infusion: 30 minutes, 1 hour (end of infusion), 1.08, 1.25, 1.5, 2, 3, 4, 7, and 24 hours
after the start of infusion. An additional sample was collected 72 hours after the last
treatment in the first course.[1]

Bioanalytical Method: Plasma concentrations of SAR103168 were quantified using a
validated liquid chromatography/tandem mass spectrometry (LC/MS-MS) method. The lower
limit of quantification for this assay was 20 ng/mL.[1]

. Response Evaluation:

Patient responses were evaluated using the International Working Group (IWG) criteria for
acute leukemias and MDS.[1]

Bone marrow aspirates and biopsies were performed at baseline, on Day 11-14 of the
second course, every two courses thereafter, and at the end of the study.[1]

PK & Response Assessment

PK Sampling
_______ = (Course 1)

(152121 ;:Lg/‘;{s;::f;;y Baseline Assessment _I{ Course 1: Day 1-5 PIRRITIECIR NINY Response Evaluation | (S Study Discontinuation
: ; H ecision Point ——
AML or High-Risk MDS) (Bone Marrow Biopsy) SAR103168 IV Infusion (Up to Day 21) (Course 2+) (PK Unpredictability)

Screening & Enrollment —
9 Treatment & DLT Period--="~

Study Decision
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Workflow of the Phase | clinical trial for SAR103168.

Protocol 2: Preclinical In Vitro Assays (General
Methodology)

While specific, detailed protocols were not fully published, the methodologies can be inferred
from the reported results and standard laboratory practices.

1. Kinase Inhibition Assays:

o To determine the IC50, purified recombinant kinase domains (e.g., Src(260-535)) would be
incubated with a known substrate (e.g., a synthetic peptide) and ATP.[2][5]

o Assays would be performed in the presence of varying concentrations of SAR103168.

» Kinase activity would be measured, typically by quantifying the amount of phosphorylated
substrate, often using radioisotope labeling (32P-ATP) or fluorescence-based methods.

e The IC50 value is calculated as the drug concentration that results in 50% inhibition of
kinase activity.

2. Cell Proliferation and Apoptosis Assays:
e Cell Lines: AML cell lines (e.g., KG1, EOL-1) were cultured under standard conditions.[2][5]

o Proliferation: Cells were seeded in multi-well plates and treated with a dose range of
SAR103168 for a defined period (e.g., 72 hours). Cell viability would be assessed using
colorimetric assays like MTT or WST-1, or by direct cell counting.

e Apoptosis: Induction of apoptosis would be measured via methods such as Annexin
V/Propidium lodide staining followed by flow cytometry, or by Western blot analysis for
cleavage of caspase-3 and PARP.

3. Phosphorylation Status Analysis (Western Blot):

e AML cells were treated with SAR103168 for a short duration.
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o Cells were lysed, and protein concentrations were determined.

o Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and
probed with primary antibodies specific for the phosphorylated forms of target proteins (e.qg.,
p-STATS5, p-Src, p-MAPK) and their total protein counterparts.

» Detection with secondary antibodies would allow for the visualization and quantification of
changes in protein phosphorylation, indicating pathway inhibition.[2][5]

4. Leukemic Progenitor (CFU-L) Assay:

e Mononuclear cells were isolated from the bone marrow or peripheral blood of AML patients.

[2]

e These cells were plated in a semi-solid methylcellulose medium containing a cocktail of
cytokines to support the growth of leukemic progenitor colonies (Colony-Forming Unit-
Leukemia).

e Cultures were treated with SAR103168 at various concentrations.

o After a standard incubation period (e.g., 7-14 days), the number of colonies was counted to
assess the anti-proliferative effect of the drug on the leukemic stem and progenitor cell
population.

Conclusion

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor that demonstrated substantial
promise in preclinical AML models. It effectively induced apoptosis and inhibited proliferation in
both AML cell lines and primary patient samples, including high-risk subtypes, by targeting the
Src kinase family and other critical pathways.[1][2] However, its transition to clinical application
was unsuccessful. A Phase | trial was terminated prematurely due to an unpredictable
pharmacokinetic profile, which prevented the establishment of a safe and effective therapeutic
dose.[1][3] The research on SAR103168 underscores the critical challenge of translating potent
preclinical activity into clinical efficacy, highlighting the importance of drug exposure and
predictable pharmacokinetics in the development of novel cancer therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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